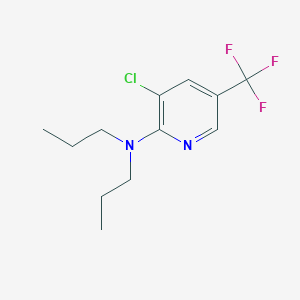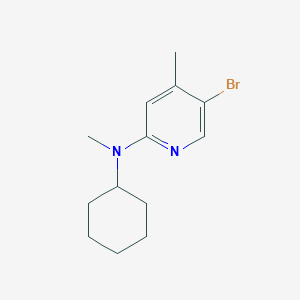
5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine
Descripción general
Descripción
“5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine” is a chemical compound. It has a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole but with one CH replaced by nitrogen .
Molecular Structure Analysis
The molecule consists of a pyridine ring which is a six-membered ring with three carbon atoms, one nitrogen atom, and two carbon atoms substituted with a bromine atom and an amine group . The exact 3D conformation would depend on the specific spatial arrangement of these groups in the molecule.Chemical Reactions Analysis
Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of a reactive nitrogen atom in the ring . The bromine atom is also a good leaving group, which could make it susceptible to substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyridine ring might confer basicity to the compound. The bromine atom might make the compound relatively heavy and possibly reactive .Aplicaciones Científicas De Investigación
Copper Catalyst Systems for C-N Bond Forming Cross-Coupling Reactions
Recent developments have focused on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids. These studies emphasize the importance of catalyst optimization, including the effects of additives, solvents, and reaction conditions, which could be relevant for reactions involving "5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine" (M. Kantam et al., 2013).
Regioselectivity in Free Radical Bromination
Research on the regioselectivity of bromination in unsymmetrical dimethylpyridines highlights the inductive deactivating effects of nitrogen in the ring. This could offer insights into the chemical behavior of "5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine" in similar reactions (Rajesh Thapa et al., 2014).
Role of Amine Activators in Acrylic Bone Cements
A review on the use of tertiary aromatic amines as activators in acrylic resin curing processes discusses the kinetics, mechanism, and toxicity of these systems. Understanding the role of amine activators could inform the use of "5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine" in polymerization and materials science applications (B. Vázquez et al., 1998).
Biogenic Amines in Fish
The study on biogenic amines in fish discusses their roles in intoxication, spoilage, and nitrosamine formation. This research could offer insights into the potential toxicological and safety considerations of related amines in food science (I. A. Bulushi et al., 2009).
Control of Regiochemistry in Radical Cyclizations
Investigations into the control of regiochemistry of radical cyclizations could provide valuable knowledge for synthetic applications involving "5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine". Such studies focus on how reaction conditions influence the outcomes of cyclization reactions, which are critical for the synthesis of complex organic compounds (H. Ishibashi & O. Tamura, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10-8-13(15-9-12(10)14)16(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOBHZXLFSSTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239910 | |
| Record name | 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine | |
CAS RN |
1220029-11-7 | |
| Record name | 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-cyclohexyl-N,4-dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)


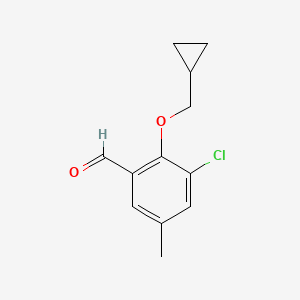

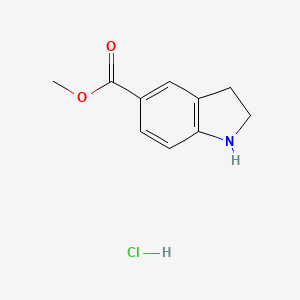
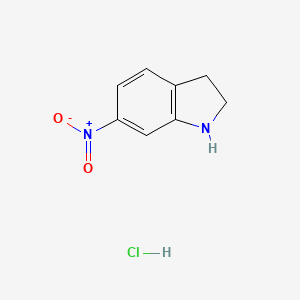
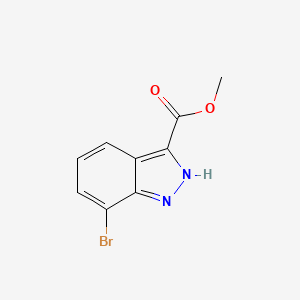
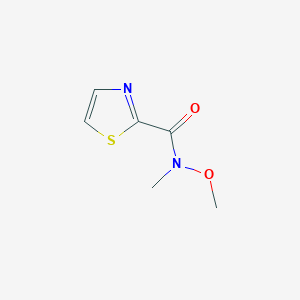


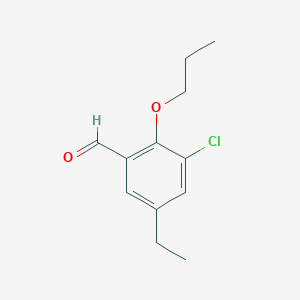
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1423925.png)
